rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans

Catalog No.
S14032992
CAS No.
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic a...

Product Name

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans

IUPAC Name

(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-9(2,3)7-5-4-6(7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7-/m1/s1

InChI Key

IUNRMEGMKLOHRZ-RNFRBKRXSA-N

Canonical SMILES

CC(C)(C)C1CCC1C(=O)O

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@H]1C(=O)O

Rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans is a chiral compound characterized by a cyclobutane ring that is substituted with a tert-butyl group and a carboxylic acid group. Its molecular formula is C9H16O2C_9H_{16}O_2, and it is recognized for its unique structural features that contribute to its chemical properties and reactivity. The compound's chirality arises from the specific arrangement of its substituents, which plays a significant role in its biological activity and potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: The carboxylic acid group can be oxidized to form carboxylate salts or esters using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The tert-butyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives .

These reactions are influenced by the functional groups present and the specific reagents used, allowing for a diverse range of chemical transformations.

The biological activity of rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans is notable due to its interactions with molecular targets. The compound's carboxylic acid group can form hydrogen bonds with proteins or enzymes, facilitating enzyme-substrate interactions. Its unique structure allows it to serve as a model compound for studying the behavior of cyclobutane derivatives in biological systems, potentially contributing to drug design and development .

Several synthetic routes have been developed for the preparation of rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans:

  • Cyclization Reactions: A common method involves the cyclization of a suitable precursor under strong basic conditions. This typically utilizes solvents like dichloromethane or tetrahydrofuran and requires careful temperature control to optimize yield and purity.
  • Industrial Production: In industrial settings, large-scale synthesis may involve similar cyclization reactions but is optimized for efficiency and cost-effectiveness. Advanced purification techniques are employed to ensure high purity of the final product .

Rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans has several applications:

  • Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
  • Biological Research: The compound can be utilized in studies involving enzyme-substrate interactions and as a model for investigating cyclobutane derivatives' behavior in biological contexts.
  • Industrial Uses: It is employed in producing specialty chemicals and as an intermediate in synthesizing various industrial products .

The interactions of rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans with biological targets can be studied through various experimental approaches:

  • Binding Studies: Investigating how the compound binds to specific enzymes or receptors can provide insights into its mechanism of action.
  • Activity Assays: Assessing the biological activity through assays that measure enzyme inhibition or activation can elucidate its potential therapeutic effects .

Several compounds share structural similarities with rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans. Here are some notable examples:

Compound NameStructural Features
rac-(1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acidContains a fluoromethyl group instead of tert-butyl.
rac-(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acidFeatures a methoxycarbonyl substituent on a cyclopropane ring.
rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acidHas an isopropoxycarbonyl group on a cyclohexane structure.

Uniqueness

The uniqueness of rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans lies in the presence of the tert-butyl group. This bulky substituent imparts distinct steric and electronic properties that influence the compound's reactivity and interactions. Its chiral nature allows researchers to explore stereochemical effects in chemical and biological processes more effectively than other similar compounds .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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